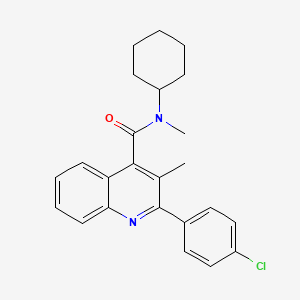
2-(4-chlorophenyl)-N-cyclohexyl-N,3-dimethyl-4-quinolinecarboxamide
Overview
Description
2-(4-chlorophenyl)-N-cyclohexyl-N,3-dimethyl-4-quinolinecarboxamide, commonly known as CQ, is a synthetic compound that belongs to the family of quinolinecarboxamides. It was first synthesized in the 1960s and has since been used extensively in scientific research due to its unique properties. CQ is a potent and selective inhibitor of protein kinase CK2, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis.
Mechanism of Action
The mechanism of action of CQ involves the inhibition of CK2 activity. CK2 is a serine/threonine protein kinase that phosphorylates a wide range of substrates involved in various cellular processes. CQ binds to the ATP-binding site of CK2 and prevents the transfer of phosphate groups to its substrates, thereby inhibiting its activity.
Biochemical and Physiological Effects:
CQ has been shown to have various biochemical and physiological effects. Inhibition of CK2 activity by CQ has been shown to induce apoptosis in cancer cells, suggesting that CK2 may be a potential target for cancer therapy. CQ has also been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, making it a promising candidate for further development as an anticancer drug.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CQ in lab experiments is its high selectivity for CK2. CQ has been shown to be a potent and selective inhibitor of CK2, making it a valuable tool for studying the role of CK2 in various cellular processes. However, one of the limitations of using CQ is its relatively low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for the use of CQ in scientific research. One potential direction is the development of CQ as an anticancer drug. CQ has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, making it a promising candidate for further development as an anticancer drug. Another potential direction is the use of CQ in the study of other protein kinases. CK2 is just one of many protein kinases involved in various cellular processes, and CQ may prove to be a valuable tool for studying the role of other protein kinases in these processes.
Scientific Research Applications
CQ has been extensively used in scientific research to study the role of CK2 in various cellular processes. CK2 is a ubiquitous protein kinase that is involved in the regulation of many cellular processes, including cell growth, differentiation, and apoptosis. CQ has been shown to inhibit CK2 activity in vitro and in vivo, making it a valuable tool for studying the role of CK2 in these processes.
properties
IUPAC Name |
2-(4-chlorophenyl)-N-cyclohexyl-N,3-dimethylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O/c1-16-22(24(28)27(2)19-8-4-3-5-9-19)20-10-6-7-11-21(20)26-23(16)17-12-14-18(25)15-13-17/h6-7,10-15,19H,3-5,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNHTXRSVCCZEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=C(C=C3)Cl)C(=O)N(C)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-chlorophenyl)-5-imino-6-{[5-(3-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4723614.png)
![5-[(5-bromo-2-furyl)methylene]-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4723615.png)
![N-(4-fluorobenzyl)-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarbothioamide](/img/structure/B4723619.png)

![ethyl 4-[3-(1-piperidinylsulfonyl)benzoyl]-1-piperazinecarboxylate](/img/structure/B4723638.png)
![2-(2-methoxyethoxy)-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4723642.png)
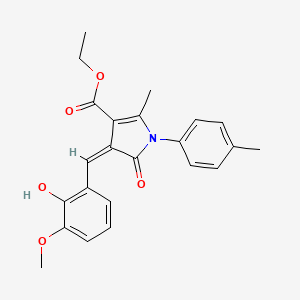
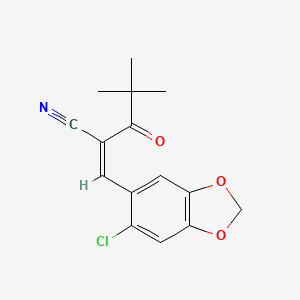
![2-[(2,6-dichlorobenzyl)thio]-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4723669.png)
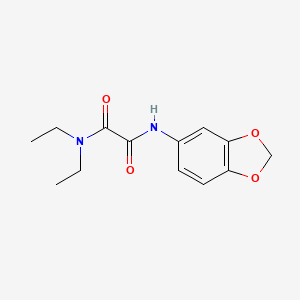
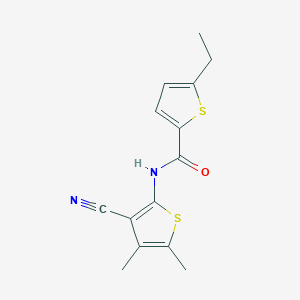
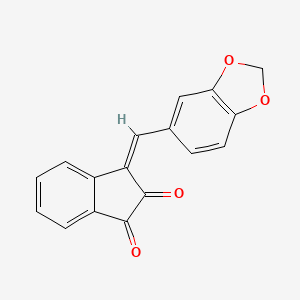
![N-(4-bromo-3-chlorophenyl)-2-({5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4723697.png)
![2-(2-chlorophenoxy)-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B4723711.png)